Alatrofloxacin

Description

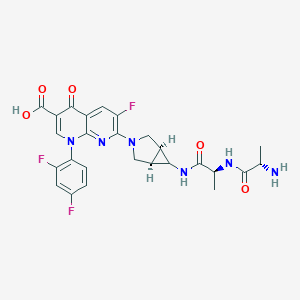

This compound is a fluoroquinolone antibiotic developed by Pfizer, delivered as a mesylate salt. It was withdrawn from the U.S. market in 2001.

Structure

3D Structure

Properties

IUPAC Name |

7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F3N6O5/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40)/t10-,11-,14-,15+,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZPPAMZDFLUHD-LZGARRQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F3N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057893 | |

| Record name | Alatrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146961-76-4 | |

| Record name | Alatrofloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alatrofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09335 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alatrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALATROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QVV6I50DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alatrofloxacin's Mechanism of Action on DNA Gyrase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alatrofloxacin, a prodrug of the fluoroquinolone antibiotic trovafloxacin, exerts its potent bactericidal activity by targeting bacterial DNA gyrase. This essential enzyme controls DNA topology by introducing negative supercoils into the bacterial chromosome, a process vital for DNA replication, repair, and transcription. Trovafloxacin traps DNA gyrase in a covalent complex with cleaved DNA, leading to the accumulation of double-strand breaks and subsequent cell death. This technical guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory data, and experimental methodologies used to elucidate the mechanism of action of this compound on DNA gyrase.

Introduction to Fluoroquinolones and DNA Gyrase

Fluoroquinolones are a class of broad-spectrum synthetic antibiotics that are crucial in the treatment of various bacterial infections.[1] Their primary target in many Gram-negative bacteria is DNA gyrase, a type II topoisomerase.[2] In many Gram-positive bacteria, the primary target is topoisomerase IV, though DNA gyrase is also inhibited.[3]

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[2] The GyrA subunit is responsible for DNA binding and the breakage-reunion activity, while the GyrB subunit harbors the ATP-binding site that drives the enzyme's supercoiling function.[2] The enzyme works by creating a transient double-strand break in a segment of DNA (the G-gate), passing another segment of DNA (the T-segment) through the break, and then resealing the break. This process introduces negative supercoils into the DNA.[2]

Core Mechanism of this compound (Trovafloxacin) Action

This compound is rapidly converted to its active form, trovafloxacin, in the body. Trovafloxacin, like other fluoroquinolones, inhibits DNA gyrase by forming a ternary complex with the enzyme and the bacterial DNA.[1] This complex stabilizes the transient double-strand DNA break created by the GyrA subunits, preventing the subsequent re-ligation of the DNA strands.[2]

The key steps in the mechanism are as follows:

-

Binding to the Gyrase-DNA Complex: Trovafloxacin does not bind effectively to DNA gyrase or DNA alone. Instead, it intercalates into the DNA at the site of cleavage, interacting with both the enzyme and the cleaved DNA.

-

Formation of a Ternary Complex: The interaction of trovafloxacin with the gyrase-DNA complex traps the enzyme in its cleavage-competent conformation. This results in a stable ternary complex consisting of trovafloxacin, DNA gyrase, and cleaved DNA.[4]

-

Inhibition of DNA Re-ligation: The presence of trovafloxacin in the complex physically obstructs the re-ligation of the broken DNA strands.

-

Accumulation of Double-Strand Breaks: The stalled cleavage complexes lead to an accumulation of double-strand breaks in the bacterial chromosome.

-

Cell Death: These DNA breaks trigger the SOS response and other cellular processes that ultimately lead to bacterial cell death.

The binding of fluoroquinolones, including trovafloxacin, is mediated by a non-covalent interaction involving a magnesium ion-water bridge within the quinolone resistance-determining region (QRDR) of the GyrA subunit.[2] While a specific crystal structure of trovafloxacin complexed with DNA gyrase is not publicly available, molecular modeling and structures of other fluoroquinolones in complex with gyrase provide a strong basis for understanding its binding mode.[4][5] The core of the fluoroquinolone molecule interacts with key amino acid residues in GyrA, such as Ser83 and Asp87 (E. coli numbering), and stacks against the DNA bases at the cleavage site.[6]

Quantitative Data: Inhibition of DNA Gyrase

The inhibitory activity of trovafloxacin against DNA gyrase from various bacterial species has been quantified using in vitro enzyme assays. The 50% inhibitory concentration (IC50) is a common metric used to represent the potency of the drug.

| Bacterial Species | Enzyme | IC50 (µg/mL) | Reference |

| Streptococcus pneumoniae | DNA Gyrase | Not specified, but Topoisomerase IV is the primary target. | |

| Staphylococcus aureus | DNA Gyrase | - | [3] |

| Haemophilus influenzae | DNA Gyrase | Trovafloxacin has similar activity to ciprofloxacin. | [7] |

| Pseudomonas aeruginosa | DNA Gyrase | Trovafloxacin has similar or 2-fold lower activity than ciprofloxacin. | [7] |

Note: Specific IC50 values for trovafloxacin against purified DNA gyrase from a wide range of bacteria are not consistently reported in the public literature. Much of the data focuses on Minimum Inhibitory Concentrations (MICs) against whole bacterial cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action on DNA gyrase.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

Methodology:

-

Preparation of Reaction Mixture: A typical reaction mixture (20-30 µL) contains relaxed pBR322 DNA (0.2-0.5 µg), DNA gyrase (e.g., from E. coli or S. aureus), ATP (1-2 mM), and an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 175 mM KGlu, and 50 µg/mL BSA).[8]

-

Incubation: The reaction mixtures, including varying concentrations of trovafloxacin, are incubated at 37°C for a specified time (e.g., 20-60 minutes), which is the minimum time required for the enzyme to completely supercoil the DNA in the absence of an inhibitor.[8]

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and EDTA.

-

Agarose Gel Electrophoresis: The DNA products are resolved by electrophoresis on a 1% agarose gel.

-

Visualization and Quantification: The gel is stained with ethidium bromide, and the DNA bands are visualized under UV light. The amount of supercoiled DNA is quantified using densitometry. The IC50 value is calculated as the concentration of trovafloxacin that reduces the supercoiling activity by 50%.

DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the covalent complex between DNA gyrase and cleaved DNA, resulting in the accumulation of linear DNA from a supercoiled plasmid substrate.

Methodology:

-

Preparation of Reaction Mixture: A typical reaction mixture (20 µL) contains supercoiled pBR322 DNA (e.g., 10 nM), DNA gyrase (e.g., 100 nM), and an assay buffer (e.g., 40 mM Tris-HCl pH 7.9, 50 mM NaCl, 2.5% glycerol, and 10 mM MgCl₂).[8]

-

Incubation with Drug: Varying concentrations of trovafloxacin are added to the reaction mixtures and incubated at 37°C for a defined period (e.g., 30 minutes).

-

Enzyme Denaturation: The reaction is stopped, and the enzyme is denatured by the addition of SDS to a final concentration of 1%.

-

Protein Digestion: Proteinase K is added to digest the gyrase that is covalently attached to the DNA.

-

Agarose Gel Electrophoresis: The DNA is then subjected to electrophoresis on a 1% agarose gel.

-

Visualization and Analysis: The gel is stained with ethidium bromide. The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the cleavage complex.

Visualizations

Signaling Pathways and Workflows

Caption: Mechanism of this compound Action on DNA Gyrase.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Discovery and Synthesis of Alatrofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alatrofloxacin is a fluoroquinolone antibiotic developed as a prodrug of trovafloxacin.[1] It was designed for intravenous administration, offering a more soluble alternative to its parent compound, trovafloxacin.[2] This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental data related to this compound. While both this compound and trovafloxacin were ultimately withdrawn from the market due to concerns about hepatotoxicity, the synthetic strategies and pharmacological insights gained from their development remain of significant interest to the scientific community.[3][4]

Discovery and Development

This compound was developed by Pfizer as part of a program to create new fluoroquinolones with an enhanced spectrum of activity, particularly against Gram-positive bacteria and anaerobes, compared to earlier drugs in this class like ciprofloxacin. The core structure, trovafloxacin, features a unique 3-azabicyclo[3.1.0]hexyl substituent at the C-7 position of the naphthyridone core, which was found to significantly improve its antibacterial profile.

To overcome the poor aqueous solubility of trovafloxacin for intravenous formulation, this compound was created by attaching an L-alanyl-L-alanine dipeptide to the primary amine of the 3-azabicyclo[3.1.0]hexane moiety. This dipeptide is rapidly cleaved by peptidases in the human body to release the active trovafloxacin.

Mechanism of Action

Like other fluoroquinolones, this compound's active form, trovafloxacin, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, trovafloxacin disrupts critical cellular processes, leading to bacterial cell death.

Caption: In vivo conversion of this compound to trovafloxacin and its mechanism of action.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the key (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane intermediate, its coupling to the fluoronaphthyridone core, and the final attachment of the L-alanyl-L-alanine dipeptide.

Key Intermediates and Synthetic Strategy

The overall synthetic workflow can be visualized as follows:

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on methodologies described in the patent literature, particularly U.S. Patent 6,080,756.[4]

Step 1: Synthesis of N-tert-butyloxycarbonyl-6-amino-3-azabicyclo[3.1.0]hexane

The synthesis of the key bicyclic amine intermediate has been reported through various routes, often starting from a pyrroline derivative. One common approach involves a cycloaddition reaction to form the cyclopropane ring, followed by functional group manipulations to introduce the amino group.

Step 2: Synthesis of Trovafloxacin

The protected (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane is coupled with a suitable 7-halo-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivative.

Step 3: Synthesis of Protected this compound

-

To a slurry of trovafloxacin in dichloromethane, N-tert-butyloxycarbonyl-L-alanyl-L-alanine and 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) are added.

-

The reaction mixture is stirred at ambient temperature for several hours.

-

The product, protected this compound, is isolated by filtration.

Step 4: Deprotection to Yield this compound Mesylate

-

The protected this compound is slurried in a mixture of acetone and water.

-

Methanesulfonic acid is added, and the mixture is heated to reflux.

-

Upon cooling, the final product, this compound mesylate, crystallizes and is isolated by filtration.

Quantitative Data

Antimicrobial Activity

The in vitro activity of trovafloxacin, the active metabolite of this compound, has been extensively studied against a wide range of bacterial pathogens. The following tables summarize the minimum inhibitory concentrations (MICs) for various organisms.

Table 1: In Vitro Activity of Trovafloxacin against Gram-Positive Aerobes

| Organism | MIC50 (mg/L) | MIC90 (mg/L) |

| Staphylococcus aureus | 0.032 | 1.0 |

| Methicillin-resistant S. aureus (MRSA) | 1.0 | >16 |

| Coagulase-negative staphylococci | 0.064 | 1.0 |

| Streptococcus pneumoniae | 0.064 | 0.125 |

| Enterococcus faecalis | 0.25 | 2.0 |

| Enterococcus faecium | 16.0 | >16 |

Data compiled from various in vitro studies.[1][2]

Table 2: In Vitro Activity of Trovafloxacin against Gram-Negative Aerobes

| Organism | MIC50 (mg/L) | MIC90 (mg/L) |

| Escherichia coli | ≤0.03 | 0.12 |

| Klebsiella pneumoniae | 0.06 | 0.25 |

| Pseudomonas aeruginosa | 0.5 | 4.0 |

| Haemophilus influenzae | ≤0.03 | ≤0.03 |

| Stenotrophomonas maltophilia | 0.5 | 1.0 |

Data compiled from various in vitro studies.[2]

Pharmacokinetic Properties

Following intravenous administration, this compound is rapidly and almost completely converted to trovafloxacin. The pharmacokinetic parameters of trovafloxacin have been well-characterized in healthy volunteers.

Table 3: Pharmacokinetic Parameters of Trovafloxacin after Intravenous Administration of this compound in Healthy Adults

| Parameter | Value (mean ± SD) |

| Maximum Concentration (Cmax) | 2.3 ± 0.4 µg/mL (for a 200 mg equivalent dose) |

| Area Under the Curve (AUC) | Dose-proportional |

| Elimination Half-life (t1/2) | 10.4 - 12.3 hours |

| Volume of Distribution (Vd) | 1.6 ± 0.6 L/kg |

| Clearance (CL) | 151 ± 82 mL/h/kg |

| Urinary Excretion (unchanged) | < 10% |

Data compiled from pharmacokinetic studies in healthy volunteers.[5][7]

Conclusion

This compound represents a significant achievement in medicinal chemistry, demonstrating a clever prodrug strategy to overcome the formulation challenges of its potent parent compound, trovafloxacin. While its clinical use was curtailed due to safety concerns, the synthetic methodologies developed for its production, particularly the construction of the novel 3-azabicyclo[3.1.0]hexane ring system, have contributed valuable knowledge to the field of antibiotic discovery. The extensive in vitro and pharmacokinetic data generated for this compound and trovafloxacin continue to serve as a useful reference for the development of new antibacterial agents.

References

- 1. Trovafloxacin - Wikipedia [en.wikipedia.org]

- 2. US6194429B1 - this compound parenteral compositions - Google Patents [patents.google.com]

- 3. Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. US6080756A - Polymorphs of the prodrug 6-N-(L-ALA-L-ALA)-trovafloxacin - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

In Vivo Conversion of Alatrofloxacin to Trovafloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alatrofloxacin is a water-soluble L-alanyl-L-alanine prodrug of the broad-spectrum fluoronaphthyridone antibiotic, trovafloxacin.[1][2] Developed to enable intravenous administration, this compound undergoes rapid in vivo hydrolysis to release the active trovafloxacin moiety.[1][3] This technical guide provides a comprehensive overview of the in vivo conversion process, consolidating quantitative pharmacokinetic data, detailing experimental methodologies from key studies, and visualizing the metabolic pathway and experimental workflows. Although the conversion is known to be a rapid hydrolysis of the dipeptide side chain, the specific enzymes responsible for this biotransformation are not explicitly detailed in the available literature.

Quantitative Pharmacokinetic Data

The in vivo conversion of this compound to trovafloxacin is characterized by its speed and efficiency. Following intravenous administration, this compound is rapidly cleared from the plasma and converted to trovafloxacin, with plasma concentrations of the prodrug falling below quantifiable levels within minutes of completing the infusion.[1][3] The pharmacokinetic parameters of trovafloxacin following the administration of this compound have been well-documented in various clinical studies.

Table 1: Single-Dose Pharmacokinetics of Trovafloxacin after Intravenous Administration of this compound in Healthy Adult Male Volunteers

| Trovafloxacin Equivalent Dose | Cmax (mg/L) | AUC (mg·h/L) | t1/2 (h) |

| 30 mg | 0.4 | - | - |

| 100 mg | 1.8 | - | 10.4 |

| 200 mg | 2.3 | - | 12.3 |

| 300 mg | 4.3 | 43.4 | 10.8 |

| Data compiled from studies on healthy male volunteers receiving a single 1-hour intravenous infusion of this compound.[3][4] |

Table 2: Single-Dose Pharmacokinetics of Trovafloxacin after Intravenous Administration of this compound in Infants and Children

| Parameter | Value (mean ± SD) |

| Peak Trovafloxacin Concentration (Cmax) | 4.3 ± 1.4 µg/ml |

| Volume of Distribution at Steady State (Vss) | 1.6 ± 0.6 L/kg |

| Clearance (CL) | 151 ± 82 ml/h/kg |

| Half-life (t1/2) | 9.8 ± 2.9 h |

| Data from a study in infants and children receiving a single intravenous dose of this compound equivalent to 4 mg of trovafloxacin per kg.[5] |

Experimental Protocols

The following section details the typical methodologies employed in clinical studies to investigate the in vivo conversion and pharmacokinetics of this compound and trovafloxacin.

Study Design and Administration

A common study design involves the administration of a single intravenous infusion of this compound to healthy volunteers or patient populations.[3][6] For instance, in one study, fifteen healthy male volunteers were divided into four groups and received a single 1-hour intravenous infusion of this compound equivalent to 30, 100, 200, or 300 mg of trovafloxacin.[3]

Biological Sampling

Blood and urine samples are collected at predetermined intervals to characterize the pharmacokinetic profile. Blood samples are typically drawn before the infusion, at various time points during the infusion, and frequently for up to 72 hours post-infusion.[3] Urine is often collected over a 24-hour period to assess renal excretion.[5]

Analytical Methodology

The concentrations of this compound and trovafloxacin in plasma, serum, and urine are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.[3] The linear dynamic range for the assay of trovafloxacin is typically between 0.1 to 20.0 mg/L, and for this compound, it is between 0.3 to 20 mg/L.[4]

In Vivo Conversion Pathway and Experimental Workflow

The conversion of this compound to trovafloxacin is a hydrolytic process that cleaves the L-alanyl-L-alanine dipeptide from the parent molecule. While the specific peptidases in the serum responsible for this rapid cleavage have not been definitively identified in the literature, the overall transformation is well-established.

References

- 1. Propylene glycol-linked amino acid/dipeptide diester prodrugs of oleanolic acid for PepT1-mediated transport: synthesis, intestinal permeability, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dipeptide model prodrugs for the intestinal oligopeptide transporter. Affinity for and transport via hPepT1 in the human intestinal Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Low molecular weight alanine aminopeptidase of human serum: separation and some characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dipeptide Prodrug Approach to Evade Efflux Pumps and CYP3A4 Metabolism of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]

alatrofloxacin spectrum of activity against gram-positive bacteria

An In-Depth Technical Guide to the Spectrum of Activity of Alatrofloxacin Against Gram-Positive Bacteria

Introduction

This compound is the L-alanyl-L-alanyl prodrug of trovafloxacin, a fluoronaphthyridone antimicrobial agent. Developed for intravenous administration, this compound is rapidly and completely converted in vivo to trovafloxacin, its active form.[1] Trovafloxacin belongs to the fourth generation of fluoroquinolone antibiotics, which were designed for an enhanced spectrum of activity, particularly against Gram-positive and anaerobic bacteria, while retaining potent activity against Gram-negative organisms.[2] It exhibits potent in vitro activity against a wide array of clinically significant Gram-positive pathogens, including multidrug-resistant strains of Streptococcus pneumoniae, staphylococci, and enterococci.[2][3][4]

Despite its promising antimicrobial profile, trovafloxacin and its prodrug this compound were withdrawn from the market due to concerns about severe hepatotoxicity, leading to liver failure and death.[5][6] Nevertheless, the study of its activity remains relevant for understanding structure-activity relationships in the development of new fluoroquinolones and for historical context in antimicrobial research.

Mechanism of Action

Like other fluoroquinolones, the bactericidal action of trovafloxacin results from the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][7] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: This enzyme is the primary target in most Gram-negative bacteria. It introduces negative supercoils into the DNA, a process essential for initiating DNA replication and transcription.

-

Topoisomerase IV: This enzyme is the primary target in many Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae.[2] Its main function is to separate the interlinked daughter chromosomes following DNA replication, a crucial step for cell division.[2]

By forming a stable complex with the enzyme-DNA complex, trovafloxacin traps the enzymes in the process of cleaving DNA, leading to the release of double-stranded DNA breaks. This irreversible damage triggers the bacterial cell death cascade. The dual-targeting mechanism is thought to contribute to its potent bactericidal activity and a lower frequency of resistance development compared to earlier fluoroquinolones.[2]

Caption: Trovafloxacin inhibits DNA gyrase and topoisomerase IV, leading to DNA damage.

In Vitro Spectrum of Activity

This compound's activity is represented by the MICs of its active form, trovafloxacin. It demonstrates superior potency against Gram-positive cocci compared to older fluoroquinolones like ciprofloxacin.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of trovafloxacin against key Gram-positive pathogens from various studies.

Table 1: Activity against Staphylococcus species

| Organism | No. of Isolates | Other Agents | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus (all) | 285 | - | - | - | - | [4] |

| Methicillin-Susceptible S. aureus (MSSA) | - | - | - | - | - | |

| Methicillin-Resistant S. aureus (MRSA) | 51 | - | - | - | - | [4] |

| Ciprofloxacin-Resistant Staphylococci | - | Trovafloxacin | - | - | - | [8] |

Note: Specific MIC values for staphylococci were described as "excellent" with all isolates being susceptible, but quantitative data from the provided search results is limited.[4] A study on experimental endocarditis confirmed its efficacy against both nafcillin-susceptible and -resistant S. aureus.[8]

Table 2: Activity against Streptococcus species

| Organism | No. of Isolates | Other Agents | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Streptococcus pneumoniae | 300 | Trovafloxacin | - | - | - | [9] |

| Gatifloxacin | - | - | - | [9] | ||

| Levofloxacin | - | - | - | [9] | ||

| S. pneumoniae (from otitis media) | 77 | Trovafloxacin | 0.094 | 0.125 | - | [10] |

| Moxifloxacin | 0.19 | 0.25 | - | [10] | ||

| Levofloxacin | 0.75 | 1.0 | - | [10] | ||

| Ciprofloxacin | 1.0 | 3.0 | - | [10] | ||

| S. pneumoniae (Penicillin-Susceptible) | - | Trovafloxacin | - | ≤0.25 | - | [11] |

| S. pneumoniae (Penicillin-Resistant) | - | Trovafloxacin | - | ≤0.25 | - | [11] |

| Streptococcus spp. (all) | 111 | Trovafloxacin | - | - | - | [4] |

Table 3: Activity against Enterococcus species

| Organism | No. of Isolates | Other Agents | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Enterococcus spp. | 94 | Trovafloxacin | - | - | - | [4] |

| Enterococci (Ampicillin-Susceptible) | 34 | Trovafloxacin | - | - | - | [12] |

| Ciprofloxacin | - | - | - | [12] | ||

| Enterococci (Ampicillin-Resistant) | 38 | Trovafloxacin | - | - | - | [12] |

| Ciprofloxacin | - | - | - | [12] |

Note: Trovafloxacin was consistently more active than ciprofloxacin against all enterococci studied.[12] 94% of 94 enterococcal isolates were inhibited by trovafloxacin.[4]

Experimental Protocols

The determination of in vitro activity, specifically the Minimum Inhibitory Concentration (MIC), is performed using standardized methods to ensure reproducibility and comparability of data.

Methodology: MIC Determination

The MIC values cited in the referenced literature were primarily determined using the following standard laboratory techniques:

-

Agar Dilution: This is a reference method for susceptibility testing.

-

Principle: A series of agar plates containing doubling dilutions of the antimicrobial agent are prepared.

-

Inoculum: A standardized suspension of the test organism (e.g., 10⁴ colony-forming units [CFU] per spot) is inoculated onto the surface of each plate.

-

Incubation: Plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

-

Endpoint: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This method was used in the study testing nosocomial isolates.[4]

-

-

Etest (Epsilometer Test): This method provides a quantitative MIC value using a predefined gradient of antibiotic on a plastic strip.

-

Principle: A plastic strip impregnated with a continuous gradient of an antibiotic is placed on an agar plate previously inoculated with the test organism.

-

Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is swabbed uniformly across the agar surface.

-

Incubation: After placing the Etest strip, the plate is incubated. The antibiotic diffuses into the agar, creating a stable concentration gradient.

-

Endpoint: An elliptical zone of inhibition forms. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip. This method was used to test activity against S. pneumoniae.[10]

-

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

This compound, through its active metabolite trovafloxacin, exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria. Its enhanced potency against key pathogens like Streptococcus pneumoniae (including penicillin-resistant strains) and Staphylococcus aureus represented a significant advancement over previous generations of fluoroquinolones.[11] While its clinical utility was ultimately terminated due to severe safety concerns, the data on its antimicrobial spectrum and mechanism of action provide valuable insights for the ongoing development of novel antibacterial agents. Researchers and drug development professionals can leverage this knowledge to design future antibiotics that retain broad-spectrum efficacy while improving the safety profile.

References

- 1. tapermd.com [tapermd.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Trovafloxacin and this compound mesylate - Australian Prescriber [australianprescriber.tg.org.au]

- 4. Antibacterial activity of trovafloxacin against nosocomial Gram-positive and Gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Efficacy of Trovafloxacin against Experimental Staphylococcus aureus Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activity of fluoroquinolones (gatifloxacin, levofloxacin and trovafloxacin) and seven other antibiotics against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro activity of novel fluoroquinolones against Streptococcus pneumoniae isolated from children with acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In-vitro and in-vivo activity of trovafloxacin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro activity of the combination of trovafloxacin and other antibiotics against enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

Alatrofloxacin's Potent In Vitro Activity Against Anaerobic Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Alatrofloxacin, the prodrug of trovafloxacin, demonstrates significant in vitro activity against a broad spectrum of anaerobic bacteria. This technical guide provides a comprehensive overview of its efficacy, detailing the minimum inhibitory concentrations (MICs) against key anaerobic pathogens, the standardized methodologies for susceptibility testing, and the underlying mechanism of action.

Quantitative Susceptibility Data

The in vitro potency of trovafloxacin, the active form of this compound, has been extensively evaluated against a diverse collection of anaerobic clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its activity.

Table 1: In Vitro Activity of Trovafloxacin against Gram-Negative Anaerobic Bacilli

| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Bacteroides fragilis group | |||

| Bacteroides fragilis (91) | - | ≤0.5 | - |

| Other B. fragilis group spp. (130) | - | ≤2.0 | - |

| Overall B. fragilis group | 0.12 | 1.0 | <0.03 - 4 |

| Prevotella spp. (49) | - | - | - |

| Porphyromonas spp. (15) | - | - | - |

| Fusobacterium spp. (62) | - | - | - |

| Gram-Negative Anaerobes (Overall) (497) | 0.12 | 1.0 | <0.03 - 4 |

Data compiled from multiple studies.[1][2]

Table 2: In Vitro Activity of Trovafloxacin against Gram-Positive Anaerobic Microorganisms

| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Clostridium spp. (61) | - | - | - |

| Clostridium difficile | - | 8.0 | - |

| Peptostreptococcus spp. (38) | - | - | - |

| Gram-Positive Non-spore-forming rods (35) | - | - | - |

| Gram-Positive Cocci (Overall) (75) | - | 0.5 | - |

| Gram-Positive Bacilli (Overall) (151) | - | 4.0 | - |

Data compiled from multiple studies.[2][3]

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity against anaerobic bacteria relies on standardized and meticulously controlled laboratory procedures. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods to ensure reproducibility and accuracy of results.[4][5] The two primary methods employed are the agar dilution (Wadsworth) method and the broth microdilution method.

Reference Agar Dilution Method (Wadsworth)

The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.[4][6] It is particularly well-suited for testing a large number of isolates.

Methodology:

-

Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is the recommended medium.

-

Antimicrobial Agent Preparation: Stock solutions of trovafloxacin are prepared and serially diluted to achieve the desired final concentrations in the agar.

-

Plate Preparation: A specific volume of each antimicrobial dilution is added to molten agar, mixed thoroughly, and poured into petri dishes. A control plate with no antimicrobial agent is also prepared.

-

Inoculum Preparation: Bacterial isolates are grown in a suitable broth medium to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 10^5 colony-forming units (CFU) per spot.

-

Inoculation: A multipoint inoculator is used to transfer a standardized volume of each bacterial suspension onto the surface of the prepared agar plates.

-

Incubation: Plates are incubated in an anaerobic environment (e.g., anaerobic chamber or jar) at 35-37°C for 48 hours.

-

Reading and Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, or causes a marked reduction in growth compared to the control plate.

Broth Microdilution Method

The broth microdilution method is a more convenient alternative for testing a smaller number of isolates and is commonly used in clinical laboratories.

Methodology:

-

Media Preparation: Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood is typically used.

-

Plate Preparation: Commercially available or in-house prepared microtiter plates containing serial twofold dilutions of trovafloxacin are used.

-

Inoculum Preparation: A bacterial suspension is prepared as described for the agar dilution method, with the final inoculum concentration in each well being approximately 10^5 CFU/mL.

-

Inoculation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate.

-

Incubation: The plates are incubated in an anaerobic atmosphere at 35-37°C for 48 hours.

-

Reading and Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents visible turbidity (growth) in the wells.

Mechanism of Action

This compound, as a fluoroquinolone, exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[7]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.

By inhibiting these enzymes, this compound traps them in a complex with the DNA, leading to double-strand breaks in the bacterial chromosome. This irreversible damage to the DNA ultimately results in bacterial cell death.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for determining its in vitro activity.

Caption: Mechanism of action of this compound against anaerobic bacteria.

Caption: Workflow for MIC determination of this compound against anaerobes.

References

- 1. Susceptibility of 497 clinical isolates of gram-negative anaerobes to trovafloxacin and eight other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Antimicrobial Susceptibility of Fusobacterium Nucleatum to Different Antibiotics IADR Abstract Archives [iadr.abstractarchives.com]

- 3. In vitro activities of trovafloxacin against 557 strains of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

pharmacokinetics of intravenous alatrofloxacin

An In-depth Technical Guide to the Pharmacokinetics of Intravenous Alatrofloxacin

Disclaimer: this compound and its active form, trovafloxacin, were withdrawn from the market in 2006 due to the risk of severe, unpredictable, and sometimes fatal hepatotoxicity[1]. This document is intended for research and informational purposes only and does not constitute medical advice.

Introduction

This compound is the L-alanyl-L-alanine prodrug of trovafloxacin, a synthetic fluoronaphthyridone antibiotic[2][3]. It was developed for intravenous administration to circumvent the poor aqueous solubility of trovafloxacin[2][4]. Following intravenous infusion, this compound is rapidly and extensively hydrolyzed in the bloodstream by plasma esterases to yield the active moiety, trovafloxacin[2][3][5][4]. Trovafloxacin exhibits a broad spectrum of activity against a variety of Gram-positive, Gram-negative, and anaerobic bacteria[6]. Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication[7][8].

This guide provides a detailed overview of the pharmacokinetics of this compound following intravenous administration, focusing on its conversion to trovafloxacin and the subsequent disposition of the active drug.

Pharmacokinetic Profile of Trovafloxacin after Intravenous this compound Administration

Conversion of this compound to Trovafloxacin

This compound is designed for rapid in-vivo conversion. Following a one-hour intravenous infusion, plasma concentrations of the prodrug, this compound, fall below quantifiable levels within 5 to 10 minutes of completing the infusion[3][5]. This indicates a swift and efficient hydrolysis to the active trovafloxacin.

Caption: Conversion of this compound to Trovafloxacin.

Distribution

Trovafloxacin is widely distributed throughout the body, with tissue concentrations often exceeding those in the plasma[7][8]. The volume of distribution at steady state (Vdss) in healthy adults is approximately 1.38 L/kg[6][9]. In critically ill adults, the Vdss is similar, at about 1.4 L/kg[10]. For pediatric patients, the Vdss is slightly higher, averaging 1.6 L/kg[6]. Trovafloxacin is approximately 76% bound to plasma proteins[1][11].

Metabolism

Trovafloxacin undergoes metabolism primarily through conjugation, specifically glucuronidation[3][9]. The role of the cytochrome P450 system in its oxidative metabolism is minimal, which may reduce the potential for certain drug-drug interactions[3][7].

Excretion

The elimination of trovafloxacin is primarily through the feces. Approximately 50% of an administered dose is excreted, with 43% in the feces and about 6% in the urine as unchanged drug[3]. Other studies report urinary excretion of unchanged trovafloxacin to be between 5% and 10% of the total dose[2][6][9][12][13]. The terminal elimination half-life (T½) of trovafloxacin is consistent across various adult populations, ranging from approximately 9 to 12 hours, which supports a once-daily dosing regimen[1][2][7][10][11][12].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. drugs.com [drugs.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. tapermd.com [tapermd.com]

- 6. Pharmacokinetics of a Fluoronaphthyridone, Trovafloxacin (CP 99,219), in Infants and Children following Administration of a Single Intravenous Dose of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trovafloxacin and this compound mesylate - Australian Prescriber [australianprescriber.tg.org.au]

- 8. This compound (Trovan IV) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Pharmacokinetics of intravenous trovafloxacin in critically ill adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound [medbox.iiab.me]

- 12. academic.oup.com [academic.oup.com]

- 13. Pharmacokinetics and safety of trovafloxacin in healthy male volunteers following administration of single intravenous doses of the prodrug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Alatrofloxacin Prodrug Design: A Technical Guide to Enhancing Intravenous Delivery

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the design, rationale, and experimental validation of alatrofloxacin, the L-alanyl-L-alanine prodrug of the broad-spectrum fluoroquinolone antibiotic, trovafloxacin. The primary focus is on the chemical strategies and pharmacokinetic principles employed to overcome the formulation challenges of the parent drug for intravenous administration.

Rationale and Core Design Principles

The development of this compound was driven by a critical need to formulate the potent antibacterial agent, trovafloxacin, for intravenous (IV) use. Trovafloxacin itself exhibits poor aqueous solubility, making it unsuitable for direct parenteral administration. The prodrug approach was selected as a strategic solution to circumvent this significant biopharmaceutical hurdle.

The Core Rationale:

-

Overcoming Poor Solubility: The fundamental goal was to create a transient chemical derivative of trovafloxacin that is highly water-soluble and stable in an aqueous solution for infusion.[1]

-

Enabling Intravenous Therapy: An IV formulation is essential for treating serious, life-threatening infections in hospitalized patients where oral administration is not feasible or rapid attainment of high serum concentrations is critical.[2][3]

-

Bio-reversible Modification: The prodrug must efficiently and rapidly convert back to the active parent drug, trovafloxacin, in vivo following administration.

-

Safety of the Promoiet: The carrier group, or "promoiety," that is cleaved from the parent drug should be non-toxic and ideally endogenous.

This compound was designed as a L-alanyl-L-alanine dipeptide conjugate of trovafloxacin.[4] This specific promoiety was chosen because L-alanine is a naturally occurring amino acid, ensuring that its release into the bloodstream would be metabolically benign. The linkage was engineered for stability in solution but susceptibility to rapid enzymatic hydrolysis by peptidases present in human plasma.

Chemical Structure and Mechanism of Conversion

This compound is chemically designated as (1α, 5α, 6α)-L-alanyl-N-[3-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5,8-dihydro-5-oxo-1,8-naphthyridine-2-yl]-3-azabicyclo[3.1.0]hex-6-yl]-L-alaninamide, monomethanesulfonate.[4] The L-alanyl-L-alanine dipeptide is attached via an amide bond to the core structure of trovafloxacin. This modification drastically increases the molecule's polarity and water solubility.

Upon intravenous infusion, this compound undergoes rapid bioconversion in the bloodstream. Endogenous plasma peptidases hydrolyze the alanine substituents, releasing the active trovafloxacin moiety and the L-alanine dipeptide.[4] This conversion is remarkably efficient, with plasma concentrations of this compound falling below quantifiable levels within 5 to 10 minutes after the completion of a one-hour infusion.[4]

The liberated trovafloxacin then exerts its bactericidal action by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[2]

Quantitative Pharmacokinetic Data

Clinical studies demonstrated that this compound is rapidly converted to trovafloxacin, with pharmacokinetic parameters of the active drug being similar following either IV administration of the prodrug or oral administration of trovafloxacin.[5][6] This allows for a seamless transition from intravenous to oral therapy without dose adjustment.[4]

Table 1: Pharmacokinetic Parameters of Trovafloxacin in Adults After Single IV Infusion of this compound

| Parameter | 200 mg Dose (trovafloxacin equivalent) | 300 mg Dose (trovafloxacin equivalent) | Reference(s) |

| Cmax (µg/mL) | ~2.1 - 2.5 | ~3.4 - 4.3 | [4][7] |

| AUC (µg·h/mL) | ~28.5 - 30.5 | ~44.9 | [4][7] |

| Terminal Half-life (t½, hours) | ~9.8 - 11.0 | ~10.0 | [4][7] |

| Clearance (CL, mL/h/kg) | ~151 | Not specified | [7] |

| Volume of Distribution (Vss, L/kg) | ~1.6 | Not specified | [7] |

| Urinary Excretion (% of dose) | < 5% - 7.7% | < 5% - 7.7% | [5][7] |

Note: Values are approximate means compiled from different studies and subject populations.

Table 2: Prodrug Conversion Efficiency

| Parameter | Observation | Reference(s) |

| Time to Undetectable Levels | This compound plasma concentrations are below quantifiable levels within 5-10 minutes post-infusion. | [4] |

| Conversion Rapidity | Rapid hydrolysis occurs during and immediately after the infusion period. | [5][7] |

| Bioavailability (IV to Oral) | Absolute bioavailability of oral trovafloxacin is ~88%, allowing for equivalent dosing between IV and oral routes. | [4] |

Experimental Protocols

Protocol: Single-Dose Pharmacokinetic Analysis of this compound in Healthy Volunteers

-

Subject Enrollment: Healthy male and female volunteers are recruited after providing informed consent. Subjects undergo a full medical screening to ensure no underlying health conditions.

-

Study Design: A single-center, open-label, single-dose study is conducted. Subjects are randomized to receive different dose levels of this compound (e.g., equivalent to 100 mg, 200 mg, or 300 mg of trovafloxacin).[5]

-

Drug Administration: this compound is administered as a single intravenous infusion over a fixed period, typically 60 minutes.[5][7]

-

Blood Sampling: Venous blood samples are collected in heparinized tubes at pre-defined intervals: pre-dose, multiple times during the infusion, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-infusion.

-

Sample Processing: Blood samples are immediately centrifuged to separate plasma. The plasma is then frozen at -20°C or lower until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound and trovafloxacin are determined using a validated high-performance liquid chromatography (HPLC) assay with fluorescence or mass spectrometry detection.[5] This method allows for the simultaneous quantification of the prodrug and the active parent drug.

-

Pharmacokinetic Analysis: The plasma concentration-time data for trovafloxacin are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), terminal elimination half-life (t½), total body clearance (CL), and volume of distribution at steady state (Vss).[7]

Conclusion

The design of this compound as a prodrug of trovafloxacin represents a successful application of pharmaceutical chemistry to solve a critical drug delivery challenge. By attaching a non-toxic, water-soluble dipeptide promoiety, researchers created an effective intravenous formulation for a potent but poorly soluble antibiotic. The rationale was sound, and the execution was effective, as demonstrated by the rapid and complete in vivo conversion to trovafloxacin and the predictable pharmacokinetic profile that facilitated seamless IV-to-oral transitioning.[4][8]

While the clinical use of this compound and trovafloxacin was ultimately discontinued due to severe hepatotoxicity associated with the parent molecule, the prodrug strategy itself remains a valid and powerful tool in drug development.[9] The this compound case serves as an important technical guide, illustrating both the potential of prodrug design to enhance drug delivery and the overriding importance of the intrinsic safety profile of the active pharmacological agent.

References

- 1. Trovafloxacin and this compound mesylate - Australian Prescriber [australianprescriber.tg.org.au]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. drugs.com [drugs.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of a Fluoronaphthyridone, Trovafloxacin (CP 99,219), in Infants and Children following Administration of a Single Intravenous Dose of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trovafloxacin in the treatment of intra-abdominal infections: results of a double-blind, multicenter comparison with imipenem/cilastatin. Trovafloxacin Surgical Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

Alatrofloxacin Mesylate: A Comprehensive Technical Overview

This guide provides an in-depth analysis of the chemical properties of alatrofloxacin mesylate, a prodrug of the broad-spectrum fluoroquinolone antibiotic trovafloxacin. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

This compound is chemically transformed in vivo into trovafloxacin. The addition of the mesylate salt enhances the compound's solubility for intravenous administration. The key molecular details for both this compound and its mesylate salt are summarized below.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C26H25F3N6O5 | 558.51 |

| This compound Mesylate | C27H29F3N6O8S | 654.62 |

This compound mesylate is the L-alanyl-L-alanyl prodrug of trovafloxacin.[1] Its empirical formula can be represented as C26H25F3N6O5•CH3SO3H.[1] The molecular weight of this compound (the free base) is 558.51 g/mol , while the molecular weight of this compound mesylate is 654.62 g/mol .[2][3]

Mechanism of Action: A Logical Overview

This compound functions as a prodrug, meaning it is administered in an inactive or less active form and is then metabolized in the body into the active drug, trovafloxacin. This bioactivation is a critical step in its therapeutic action. The logical flow from administration to bacterial cell death is outlined below.

Caption: Bioactivation of this compound to Trovafloxacin and its antibacterial mechanism.

Following intravenous administration, this compound mesylate rapidly dissociates. The alanyl-L-alanyl side chain of this compound is then cleaved by peptidases to release the active metabolite, trovafloxacin. Trovafloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.

References

immunomodulatory effects of alatrofloxacin in monocytes

An In-depth Technical Guide on the Immunomodulatory Effects of Alatrofloxacin in Monocytes

Introduction

This compound is a prodrug that is rapidly converted to trovafloxacin, a broad-spectrum fluoroquinolone antibiotic.[1][2] Beyond its primary function of inhibiting bacterial DNA synthesis, this compound and its active form, trovafloxacin, exhibit significant immunomodulatory properties, particularly on monocytes.[1][3] These effects are characterized by a potent, concentration-dependent suppression of pro-inflammatory cytokine production, suggesting a therapeutic potential in modulating the host's inflammatory response during infection.[4][5][6] This technical guide provides a comprehensive overview of the quantitative effects, underlying signaling pathways, and experimental methodologies related to the immunomodulatory actions of this compound on monocytes.

Quantitative Effects on Monocyte Cytokine Production

This compound, through its conversion to trovafloxacin, exerts a significant and dose-dependent suppressive effect on the production of key inflammatory cytokines by human monocytes stimulated with bacterial components like lipopolysaccharide (LPS) or heat-killed Staphylococcus aureus (Pansorbin).[5][6]

Dose-Dependent Inhibition of Cytokine Synthesis

Studies on primary human monocytes demonstrate that trovafloxacin at concentrations achievable in human plasma (1 to 10 µg/ml) significantly inhibits the synthesis of multiple cytokines.[5] This effect is not due to cytotoxicity, as cell viability remains high at these concentrations.[6] The suppressive activity is observed for both pro-inflammatory and regulatory cytokines.

Table 1: Percentage Inhibition of Cytokine Production in Human Monocytes by Trovafloxacin (24h Exposure)

| Cytokine | Stimulant | Trovafloxacin (1 µg/ml) | Trovafloxacin (5 µg/ml) | Trovafloxacin (10 µg/ml) |

|---|---|---|---|---|

| IL-1α | LPS | 42.4% | 77.5% | 92.7% |

| IL-1β | LPS | 22.5% | 82.5% | 94.7% |

| IL-6 | LPS | 15.3% | 92.7% | 100.0% |

| TNF-α | LPS | 31.8% | 82.1% | 93.1% |

| GM-CSF | LPS | 18.9% | 97.6% | 100.0% |

| IL-10 | LPS | 23.7% | 87.0% | 100.0% |

| IL-1α | Pansorbin | 13.2% | 56.3% | 85.5% |

| IL-1β | Pansorbin | 0.09% | 4.0% | 43.9% |

| IL-6 | Pansorbin | 7.8% | 14.2% | 51.6% |

| TNF-α | Pansorbin | 0.84% | 5.47% | 10.1% |

Data sourced from a study on stimulated monocytes from healthy human volunteers.[5]

Time-Dependent Biphasic Effect

In the human monocytic cell line THP-1, this compound demonstrates a biphasic immunomodulatory effect following the phagocytosis of bacteria.[1][3]

-

Initial Activation (First Hour): An initial pro-inflammatory response is observed, characterized by the release of cyclic AMP (c-AMP), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), IL-6, and nitric oxide.[1][3]

-

Subsequent Suppression (2-4 Hours): This initial activation phase is transient. Between two and four hours post-exposure, the production of these inflammatory mediators returns to normal or is suppressed below baseline levels, indicating a subsequent and dominant anti-inflammatory effect.[1][3]

Core Signaling Pathways Modulated by Fluoroquinolones

The immunomodulatory effects of fluoroquinolones, including trovafloxacin, are attributed to their ability to interfere with critical intracellular signaling cascades that regulate inflammatory gene expression. Evidence from studies on related fluoroquinolones suggests that the primary targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8]

Caption: Canonical LPS-TLR4 signaling cascade in monocytes.

Studies on fluoroquinolones like moxifloxacin show they can inhibit the degradation of I-κB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7] This prevents NF-κB from translocating to the nucleus to initiate the transcription of pro-inflammatory genes. Furthermore, activation of the MAPKs ERK and JNK is also suppressed.[7] Some evidence suggests certain fluoroquinolones may directly interfere with the binding of LPS to the TLR4-MD-2 receptor complex, representing an upstream point of inhibition.[8]

Caption: Proposed inhibitory sites of this compound in monocytes.

Experimental Protocols

Isolation and Stimulation of Primary Human Monocytes

This protocol is based on methodologies used to assess the effects of trovafloxacin on cytokine production.[5][6]

-

Monocyte Isolation:

-

Obtain peripheral blood from healthy human volunteers in heparinized tubes.

-

Isolate peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation using Ficoll-Paque.

-

Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).

-

Resuspend PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

Seed the cells in 24-well plates at a density of 1 x 10^6 cells/well and incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.

-

After incubation, vigorously wash the plates with warm PBS to remove non-adherent lymphocytes, leaving a purified monocyte monolayer.

-

-

Drug Treatment and Stimulation:

-

Prepare stock solutions of this compound (converted to trovafloxacin in situ) in an appropriate solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 5, 10 µg/ml) in culture medium.

-

Add the trovafloxacin solutions to the monocyte cultures.

-

Immediately after adding the drug, stimulate the monocytes with either Lipopolysaccharide (LPS, from E. coli, final concentration 1 µg/ml) or heat-killed Staphylococcus aureus (Pansorbin).

-

Incubate the plates for a defined period (e.g., 24 hours) at 37°C and 5% CO2.

-

-

Cytokine Quantification:

-

After incubation, centrifuge the plates and collect the cell-free supernatants.

-

Quantify the concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Culture and Analysis of THP-1 Monocytic Cell Line

This protocol is relevant for studying time-course effects and signaling pathways.[1][3][7]

-

Cell Culture:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics at 37°C in a 5% CO2 incubator.

-

Subculture cells every 3-4 days to maintain logarithmic growth.

-

-

Signaling Pathway Analysis (Western Blot):

-

Plate THP-1 cells at a high density (e.g., 5 x 10^6 cells/well in a 6-well plate).

-

Pre-treat the cells with this compound at desired concentrations for 1-2 hours.

-

Stimulate the cells with an agonist like LPS (1 µg/ml) for a short duration (e.g., 15-60 minutes) to observe signaling events.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against signaling proteins of interest (e.g., phospho-p38, phospho-JNK, I-κBα, total p38).

-

Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

Caption: General workflow for studying this compound's effects.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Effects of this compound, the parental prodrug of trovafloxacin, on phagocytic, anti-inflammatory and immunomodulation events of human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Effect of Trovafloxacin on Production of Cytokines by Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of trovafloxacin on production of cytokines by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of moxifloxacin on activated human monocytic cells: inhibition of NF-kappaB and mitogen-activated protein kinase activation and of synthesis of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ciprofloxacin and levofloxacin attenuate microglia inflammatory response via TLR4/NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Immunosuppressive Activity of Alatrofloxacin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alatrofloxacin, the L-alanyl-L-alanine prodrug of the fluoroquinolone antibiotic trovafloxacin, has demonstrated immunomodulatory and anti-inflammatory properties beyond its primary antibacterial activity of inhibiting DNA gyrase.[1][2] This technical guide provides a comprehensive overview of the immunosuppressive activities of this compound, with a focus on its effects on immune cells, modulation of cytokine production, and the potential signaling pathways involved. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from studies on its active metabolite, trovafloxacin, to provide a more complete picture of its immunomodulatory profile. This information is crucial for researchers and professionals in drug development exploring the therapeutic potential and understanding the adverse effects of this class of compounds.

Data Presentation: Quantitative Effects on Cytokine Production

The immunosuppressive activity of fluoroquinolones is often characterized by their ability to modulate the production of key signaling molecules known as cytokines. While specific quantitative data for this compound is scarce in publicly available literature, studies on its active form, trovafloxacin, provide valuable insights into its dose-dependent effects on cytokine synthesis by human monocytes.

The following table summarizes the mean percentage of inhibition of various cytokines by trovafloxacin in lipopolysaccharide (LPS)-stimulated human monocytes.

| Cytokine | Trovafloxacin Concentration (µg/mL) | Mean Percentage Inhibition (%) | P-value |

| Interleukin-1 (IL-1) | 1 | 1.2 | 0.673 |

| 5 | 75.6 | 0.039 | |

| 10 | 97.4 | 0.019 | |

| Interleukin-6 (IL-6) | 1 | -3.9 | 0.984 |

| 5 | 63.9 | 0.029 | |

| 10 | 90.1 | 0.002 | |

| Interleukin-10 (IL-10) | 1 | 2.68 | 0.854 |

| 5 | 61.2 | 0.026 | |

| 10 | 96.5 | 0.004 | |

| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | 1 | -0.55 | 0.977 |

| 5 | 78.2 | 0.035 | |

| 10 | 98.0 | 0.017 | |

| Tumor Necrosis Factor-alpha (TNF-α) | 1 | 11.9 | 0.640 |

| 5 | 87.4 | 0.024 | |

| 10 | 96.9 | 0.017 | |

| Data is derived from a study on trovafloxacin, the active metabolite of this compound.[3] |

Core Mechanisms and Effects on Immune Cells

This compound exerts a biphasic effect on human THP-1 monocytes. Initially, within the first hour of exposure after phagocytosis of bacteria, it triggers a lytic mechanism, leading to the release of cyclic AMP (c-AMP), pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6, and nitric oxide.[1] However, this pro-inflammatory phase is transient. Between 2 and 4 hours post-exposure, these inflammatory processes are reversed, with levels returning to normal or below, suggesting a subsequent anti-inflammatory and immunosuppressive effect.[1]

The broader class of fluoroquinolones has been shown to affect both cellular and humoral immunity.[4] They generally tend to decrease the synthesis of pro-inflammatory cytokines.[5] The immunomodulatory effects of some fluoroquinolones are attributed to their chemical structure, particularly the presence of a cyclopropyl moiety at the N1 position.[6]

Experimental Protocols

Representative Protocol: In Vitro Treatment of THP-1 Monocytes and Cytokine Analysis

-

Cell Culture: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Stimulation: THP-1 cells are seeded in 24-well plates at a density of 1 x 10^6 cells/mL. To induce an inflammatory response, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS).

-

This compound Treatment: Immediately after LPS stimulation, cells are treated with varying concentrations of this compound (e.g., 1, 5, 10 µg/mL) or a vehicle control.

-

Incubation: The treated cells are incubated for a specified period (e.g., 4 hours or 24 hours) at 37°C.

-

Supernatant Collection: After incubation, the cell culture plates are centrifuged, and the supernatants are collected and stored at -80°C until cytokine analysis.

-

Cytokine Quantification: The concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatants are measured using a multiplex immunoassay (e.g., Luminex) or individual Enzyme-Linked Immunosorbent Assays (ELISAs), following the manufacturer's instructions.

-

Data Analysis: Cytokine concentrations in the this compound-treated groups are compared to the vehicle-treated control group. The percentage of inhibition is calculated, and statistical significance is determined using appropriate statistical tests.

Signaling Pathways and Visualizations

The precise signaling pathways modulated by this compound to exert its immunosuppressive effects are not fully elucidated. However, evidence from studies on trovafloxacin and other fluoroquinolones suggests the involvement of key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothesized Signaling Pathway of this compound's Immunosuppressive Action

Caption: Hypothesized signaling pathway of this compound's immunosuppressive action.

Experimental Workflow for Assessing Immunomodulatory Effects

Caption: General experimental workflow for assessing immunomodulatory effects.

Conclusion

This compound, primarily through its active metabolite trovafloxacin, exhibits significant immunosuppressive and anti-inflammatory activities. These effects are characterized by a dose-dependent inhibition of pro-inflammatory cytokine production in monocytes. The underlying mechanisms are likely complex and may involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. Further research is warranted to fully elucidate the specific molecular targets and signaling events directly affected by this compound in various immune cell types. A deeper understanding of these immunomodulatory properties is essential for both optimizing the therapeutic applications of fluoroquinolones and mitigating their potential adverse effects. The provided data, protocols, and pathway diagrams serve as a foundational guide for researchers and professionals working to unravel the intricate interactions between this class of antibiotics and the host immune system.

References

- 1. Effects of this compound, the parental prodrug of trovafloxacin, on phagocytic, anti-inflammatory and immunomodulation events of human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Effect of Trovafloxacin on Production of Cytokines by Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunomodulatory effects of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Dissolving Alatrofloxacin in Aqueous Solution

Abstract

This application note provides a detailed protocol for the dissolution of alatrofloxacin, specifically this compound mesylate, in an aqueous solution for research and developmental purposes. This compound, a prodrug of the fluoroquinolone antibiotic trovafloxacin, exhibits enhanced water solubility, making it suitable for parenteral formulations.[1][2][3] This document outlines the necessary materials, equipment, and a step-by-step procedure to achieve a clear and stable aqueous solution of this compound. The protocol is based on the conditions reported for its intravenous formulations.[4][5][6]

Introduction

This compound is the L-alanyl-L-alanine prodrug of trovafloxacin.[7] It was developed to overcome the limited aqueous solubility of trovafloxacin, thereby enabling intravenous administration.[1][3] Following intravenous administration, this compound is rapidly hydrolyzed in vivo to yield the active moiety, trovafloxacin.[4][5] The solubility of this compound mesylate is pH-dependent, with greater solubility in acidic conditions.[4][7] The commercial intravenous formulation of this compound mesylate is an acidic aqueous concentrate with a pH range of 3.5 to 4.3.[4][5] This protocol is designed to replicate these conditions to prepare a stock solution suitable for in vitro and other non-clinical research applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the dissolution of this compound mesylate in aqueous solutions, compiled from various sources.

| Parameter | Value | Notes | Source(s) |

| Form | This compound mesylate | White to light yellow powder. | [4][5] |

| Intravenous Concentrate | 5 mg/mL (as trovafloxacin) | Sterile, preservative-free aqueous concentrate. | [4][5] |

| pH of Concentrate | 3.5 - 4.3 | pH may be adjusted using HCl or NaOH. | [4][5] |

| Final Infusion Concentration | 1 - 2 mg/mL (as trovafloxacin) | Achieved by diluting the concentrate. | [4][6] |

| Water Solubility (Trovafloxacin) | 23 g/L | At a pH of 3.5, with minimum solubility around pH 7. | [7] |

| Water Solubility (this compound) | Equivalent to 22 g/L of trovafloxacin | At physiological pH, this compound is significantly more soluble than trovafloxacin. | [7] |

| Alternative Solvent | Dimethyl sulfoxide (DMSO) | One source indicates solubility in DMSO and insolubility in water, which may be context-dependent. | [8] |

Experimental Protocol

This protocol describes the preparation of a 5 mg/mL (trovafloxacin equivalent) stock solution of this compound mesylate in an aqueous buffer.

Materials:

-

This compound mesylate powder

-

Sterile Water for Injection (WFI) or deionized water

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Sterile 0.22 µm syringe filters

-

Sterile vials or tubes

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flasks

-

Stir plate and stir bars

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of this compound mesylate powder using an analytical balance.

-

Initial Dissolution:

-

For a target concentration of 5 mg/mL (as trovafloxacin), add the weighed this compound mesylate to a volumetric flask. Note: The molecular weight of this compound mesylate is approximately 654.61 g/mol , and the molecular weight of trovafloxacin is approximately 416.4 g/mol . Adjust the amount of this compound mesylate powder accordingly to achieve the desired concentration of the active trovafloxacin moiety.

-

Add approximately 80% of the final volume of sterile water.

-

Place a sterile stir bar in the flask and stir the mixture on a stir plate at room temperature.

-

-

pH Adjustment:

-

Monitor the pH of the solution using a calibrated pH meter.

-

If the pH is above 4.3, slowly add 0.1 M HCl dropwise while continuously stirring until the pH is within the range of 3.5 to 4.3.

-

If the pH is below 3.5, slowly add 0.1 M NaOH dropwise to adjust.

-

Continue stirring until all the powder is completely dissolved, resulting in a clear solution.

-

-

Final Volume Adjustment: Once the this compound mesylate is fully dissolved and the pH is in the target range, add sterile water to reach the final desired volume.

-

Sterilization (Optional): If a sterile solution is required for cell culture or other sensitive applications, filter the final solution through a sterile 0.22 µm syringe filter into a sterile container.

-

Storage: Store the prepared stock solution in a tightly sealed container. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable.[8][9]

Note on Incompatible Diluents: For subsequent dilutions, avoid using 0.9% Sodium Chloride Injection (normal saline) alone or Lactated Ringer's solution, as precipitation may occur.[6] Compatible diluents include 5% Dextrose in Water, 0.45% Sodium Chloride, and combinations of dextrose and saline.[6]

Visualizations

Experimental Workflow for this compound Dissolution

Caption: Workflow for dissolving this compound mesylate.

Logical Relationship of this compound and Trovafloxacin

Caption: Conversion of this compound to trovafloxacin.

References

- 1. Trovafloxacin and this compound mesylate - Australian Prescriber [australianprescriber.tg.org.au]

- 2. scbt.com [scbt.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. drugs.com [drugs.com]